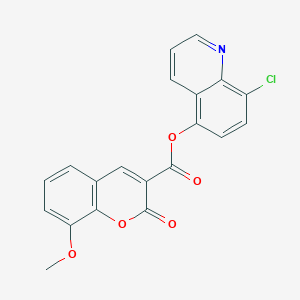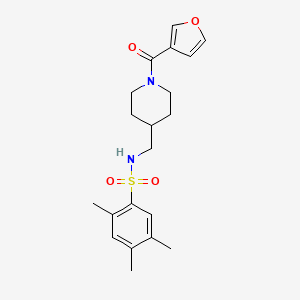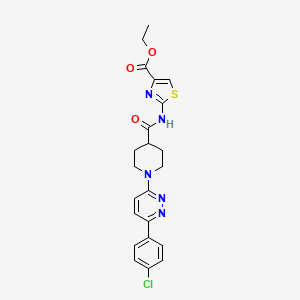
8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is a complex organic molecule that contains a chromene and a quinoline moiety . Chromenes are a class of heterocyclic compounds with versatile biological profiles, simple structure, and mild adverse effects . Quinolines, on the other hand, are aromatic compounds with a two-ring structure, consisting of a benzene ring fused to a pyridine ring.
Molecular Structure Analysis
Chromenes have a bicyclic structure containing a benzene ring fused to a pyran ring . The name chromene applies to both the 2H- and 4H-form of the molecule . Quinolines, as mentioned earlier, have a two-ring structure with a benzene ring fused to a pyridine ring.Chemical Reactions Analysis
Chromenes have been found to exhibit various biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These activities are often a result of the chromene’s interaction with biological targets, leading to a variety of chemical reactions.科学的研究の応用
Synthetic Chemistry and Material Science
Synthesis and Computational Studies :The synthesis of novel heteroannulated chromone derivatives, such as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND), involves DBU catalyzed condensation reactions. These synthetic processes are crucial for developing new materials and compounds with potential applications in drug design and material science. Density Functional Theory (DFT) calculations provide insights into the equilibrium geometry, electronic structure, and optical properties of these compounds, suggesting their potential in nonlinear optical (NLO) applications and electronic devices (Halim & Ibrahim, 2017).
Photoluminescence Properties :The synthesis of 8-hydroxyquinoline Schiff base derivatives and their metal complexes highlights the importance of such compounds in photoluminescence. These compounds exhibit fluorescence properties that can be applied in sensing, imaging, and light-emitting devices. The structural variations in these derivatives can lead to different photophysical behaviors, making them valuable for various applications in material science (Wang et al., 2012).
Potential Biological Activities
Antimicrobial Activities :Research on quinoline-containing compounds, such as fluoroquinolone-based thiazolidinones, demonstrates significant antimicrobial activities against various bacterial strains. These studies are foundational for developing new antibacterial agents, showcasing the potential of quinoline derivatives in addressing resistance issues in microbial infections (Patel & Patel, 2010).
Metal Ion Sensing and Extraction :Quinoline derivatives are also explored for their ability to bind and detect metal ions. The use of 8-hydroxyquinoline as a photometric reagent for the simultaneous determination of metals like aluminium, iron, copper, titanium, and nickel emphasizes the role of such compounds in environmental monitoring and analytical chemistry. These applications are critical for tracking pollution, ensuring food safety, and developing new methods for metal recovery and recycling (Blanco et al., 1989).
作用機序
特性
IUPAC Name |
(8-chloroquinolin-5-yl) 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO5/c1-25-16-6-2-4-11-10-13(20(24)27-18(11)16)19(23)26-15-8-7-14(21)17-12(15)5-3-9-22-17/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRMWTKZFUCZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=C4C=CC=NC4=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609917.png)
![10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B2609918.png)
![N-(3-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2609919.png)

![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)

![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2609926.png)

![7-[(2-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/structure/B2609932.png)



![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2609937.png)
![8-(furan-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2609938.png)
